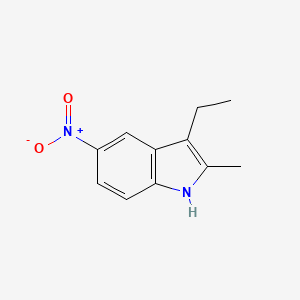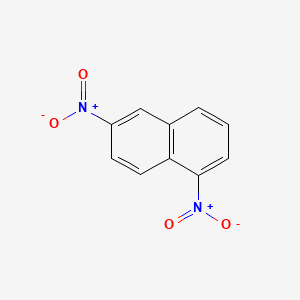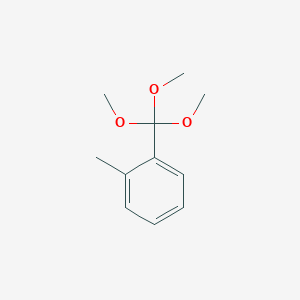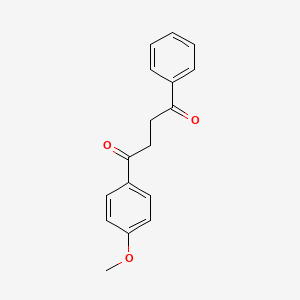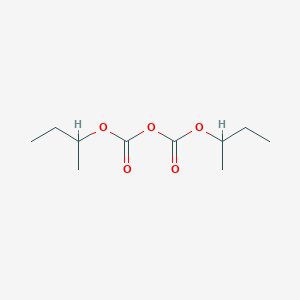
Dicarbonic acid, bis(1-methylpropyl) ester
Descripción general
Descripción
Dicarbonic acid, bis(1-methylpropyl) ester, also known as Carbonic acid, bis(1-methylpropyl) ester, is a compound with spectra . It has a molecular weight of 174.24 g/mol and a molecular formula of C9H18O3 .
Synthesis Analysis
The synthesis of this compound often occurs in the gas phase or liquid ammonia atmosphere. Under the action of a catalyst, isopropanol and carbon dioxide react to generate Diisopropyl carbonate .Molecular Structure Analysis
The molecular structure of Dicarbonic acid, bis(1-methylpropyl) ester can be represented by the InChI string: InChI=1S/C9H18O3/c1-5-7(3)11-9(10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 .Chemical Reactions Analysis
The primary chemical reaction involves the esterification of isopropanol and carbon dioxide to generate Diisopropyl carbonate .Physical And Chemical Properties Analysis
Dicarbonic acid, bis(1-methylpropyl) ester is a colorless transparent liquid . It is miscible with many organic solvents such as ethanol, ether, and ketone . It is stable at room temperature, but unstable conditions will cause it to decompose to generate isopropyl alcohol and carbon dioxide .Aplicaciones Científicas De Investigación
Chemoselective Reagent for Amines
The compound can act as a chemoselective reagent for the tert-butoxycarbonylation of aromatic and aliphatic amines. This reaction is essential in drug synthesis and peptide chemistry. The tert-butyl group enhances stability and selectivity during the acylation process .
Microreactor Applications
Researchers have explored the use of Dicarbonic acid, bis(1-methylpropyl) ester in microreactors. These U-shaped reactors allow for efficient and controlled reactions. For instance, the acylation of racemic 4-(morpholin-4-yl)butan-2-ol (±)-1 using this compound demonstrates its specific activity and linearity conditions .
Green and Chemoselective Carbonylation Reagent
In a study, tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (a derivative of our compound) was used as a green and chemoselective reagent for the tert-butoxycarbonylation of amines. This highlights the compound’s effectiveness and chemoselectivity in various transformations .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
butan-2-yl butan-2-yloxycarbonyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-7(3)13-9(11)15-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGMAWKMXYGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)OC(=O)OC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457967 | |
| Record name | Dicarbonic acid, bis(1-methylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61114-48-5 | |
| Record name | Dicarbonic acid, bis(1-methylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3054473.png)


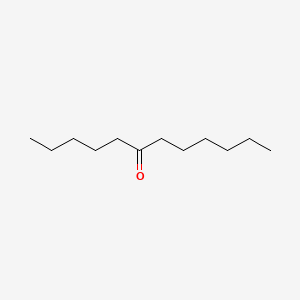

![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/no-structure.png)

